tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate
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Overview
Description
tert-Butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate: is a complex organic compound featuring a pyrazole and pyrazinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the pyrazinium ion back to its neutral form.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyrazinium derivatives, while reduction can produce neutral pyrazole compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its pyrazole and pyrazinium moieties are known to exhibit various biological activities, making it a valuable scaffold for drug discovery .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, materials science, and other industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate involves its interaction with specific molecular targets. The pyrazinium ion can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives
Uniqueness: tert-Butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate is unique due to its combination of pyrazole and pyrazinium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N4O3 |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
tert-butyl 4-(1-methylpyrazol-4-yl)-1-oxido-1H-pyrazin-1-ium-2-carboxylate |
InChI |
InChI=1S/C13H18N4O3/c1-13(2,3)20-12(18)11-9-16(5-6-17(11)19)10-7-14-15(4)8-10/h5-9,17H,1-4H3 |
InChI Key |
SLXCHTVXHKQUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C=C[NH+]1[O-])C2=CN(N=C2)C |
Origin of Product |
United States |
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